![molecular formula C11H12N4O B1444055 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile CAS No. 1225710-24-6](/img/structure/B1444055.png)
2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile
Overview
Description
“2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile” is a chemical compound with the molecular formula C11H12N4O and a molecular weight of 216.24 . It has a structure that includes a pyridine ring, a piperazine ring, and a nitrile group .
Molecular Structure Analysis
The molecular structure of “2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile” includes a pyridine ring, a piperazine ring, and a nitrile group . The IR spectrum and NMR spectrum provide detailed information about the functional groups present in the molecule .Physical And Chemical Properties Analysis
“2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile” is a powder at room temperature . Its exact boiling point is not specified .Scientific Research Applications
Alzheimer’s Disease Treatment
2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile: derivatives have been explored as potential acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD). These compounds aim to enhance the levels of acetylcholine in the brain, thereby improving cognitive functions and memory in patients with AD .
Antimicrobial Activity
Pyridine compounds, including those with the 2-(4-Formylpiperazin-1-yl)pyridine structure, have been studied for their antimicrobial properties. They have shown potential in combating various bacterial infections, which is crucial in the development of new antibiotics .
Antiviral Applications
The same structural class has also been investigated for antiviral activities. Given the ongoing search for effective treatments against viruses, these compounds could play a significant role in the development of antiviral drugs .
Future Directions
properties
IUPAC Name |
2-(4-formylpiperazin-1-yl)pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c12-8-10-2-1-3-13-11(10)15-6-4-14(9-16)5-7-15/h1-3,9H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPSNBQWSKTOKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C2=C(C=CC=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.